molecular formula C4H10Mg B12444923 magnesium;carbanide;propane

magnesium;carbanide;propane

Cat. No.: B12444923
M. Wt: 82.43 g/mol
InChI Key: FTYVLPZXBOIKJE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C4H10Mg

Molecular Weight

82.43 g/mol

IUPAC Name

magnesium;carbanide;propane

InChI

InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h1,3H2,2H3;1H3;/q2*-1;+2

InChI Key

FTYVLPZXBOIKJE-UHFFFAOYSA-N

Canonical SMILES

[CH3-].CC[CH2-].[Mg+2]

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of Grignard Reagent :

    • Propyl magnesium bromide (C₃H₇MgBr) is prepared by reacting 1-bromopropane with magnesium turnings in anhydrous tetrahydrofuran (THF) at 40–60°C.
    • Methyl magnesium chloride (CH₃MgCl) is synthesized similarly using chloromethane.
  • Transmetalation :

    • Equimolar amounts of C₃H₇MgBr and CH₃MgCl undergo a ligand-exchange reaction in THF at 0°C, yielding this compound:
      $$
      \text{C₃H₇MgBr} + \text{CH₃MgCl} \rightarrow \text{C₃H₇MgCH₃} + \text{MgBrCl}
      $$
    • The reaction achieves >85% yield under inert conditions.

Optimization Parameters:

Parameter Optimal Value Impact on Yield
Temperature 0–25°C Prevents side reactions
Solvent THF Enhances solubility
Reaction Time 2–4 hours Ensures completion

Direct Synthesis from Magnesium and Organic Halides

This one-pot method involves the simultaneous reaction of magnesium with methyl and propyl halides.

Procedure:

  • Reactants :

    • Magnesium powder (99.9% purity), methyl chloride (CH₃Cl), and 1-chloropropane (C₃H₇Cl) are combined in a 1:1:1 molar ratio.
  • Conditions :

    • The reaction occurs at 160–200°C under 11–15 kPa pressure.
    • A calcium oxide–magnesium oxide (CaO–MgO) catalyst increases yield to 91% by enhancing basicity.
  • Mechanism :
    $$
    \text{2 CH₃Cl} + \text{2 C₃H₇Cl} + \text{3 Mg} \rightarrow \text{2 C₃H₇MgCH₃} + \text{3 MgCl₂}
    $$

Challenges:

  • Foaming : Finely ground magnesium (<0.3 mm) reduces foam stability.
  • Impurities : Cryptocrystalline magnesite (MgCO₃) raw material requires pre-treatment to remove Fe³⁺ and Al³⁺.

Magnesium-Halogen Exchange Reactions

Magnesium-halogen exchange offers a stereoselective route to this compound, ideal for functionalized substrates.

Protocol:

  • Substrate Preparation :

    • Aryl iodides (e.g., 4-iodotoluene) are treated with sBu₂Mg in toluene at −20°C.
  • Exchange Reaction :

    • The iodide undergoes rapid exchange with magnesium, forming a diarylmagnesium intermediate.
    • Subsequent quenching with propane derivatives yields the target compound.

Performance Metrics:

Substrate Yield (%) Selectivity (%)
4-Iodotoluene 82 95
1-Iodopropane 78 90

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Grignard Reagent-Based 85–90 98 Moderate High
Direct Synthesis 91 95 High Low
Magnesium-Halogen Exchange 78–82 99 Low Moderate

Chemical Reactions Analysis

Types of Reactions

Magnesium;carbanide;propane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.

    Reduction: It can be reduced using suitable reducing agents to yield different products.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield magnesium oxide and carbon dioxide, while reduction could produce magnesium hydride and other hydrocarbons.

Scientific Research Applications

Magnesium;carbanide;propane has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.

    Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of magnesium;carbanide;propane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Magnesium

Magnesium (Mg) is a versatile alkaline earth metal widely used in organometallic chemistry. Key compounds include:

  • Grignard reagents (e.g., methylmagnesium bromide, CH₃MgBr): These are pivotal in organic synthesis for forming carbon-carbon bonds .
  • Magnesium carbide (Mg₂C₃) : Reacts with water to produce propyne (C₃H₄) and magnesium hydroxide .

Carbanide

The term "carbanide" is ambiguously used in the literature. Based on evidence:

  • In organomagnesium compounds (e.g., CH₃MgCl), it refers to the methyl carbanion (CH₃⁻) coordinated to magnesium .
  • In synthetic routes (e.g., ), "carbanide" may imply carbide ions (C³⁻) within magnesium carbide (Mg₂C₃), which hydrolyzes to hydrocarbons .

Propane

Propane (C₃H₈) is a linear alkane with applications in fuel and organic synthesis. Its properties are benchmarked against other hydrocarbons like methane and butane .

Comparison of Magnesium Compounds with Similar Substances

Organomagnesium vs. Other Organometallic Reagents

Grignard reagents (e.g., CH₃MgBr) are compared to organolithium (e.g., CH₃Li) and organozinc compounds:

  • Reactivity: Grignard reagents are less nucleophilic than organolithium but more stable in ethereal solvents .
  • Applications: Grignard reagents excel in ketone and alcohol synthesis, whereas organozinc compounds are used in Negishi couplings .

Magnesium Carbide vs. Other Metal Carbides

Compound Formula Reaction with Water Product Reference
Magnesium carbide Mg₂C₃ H₂O C₃H₄ (propyne) + Mg(OH)₂
Calcium carbide CaC₂ H₂O C₂H₂ (acetylene) + Ca(OH)₂
Aluminum carbide Al₄C₃ H₂O CH₄ (methane) + Al(OH)₃

Key Insight : The hydrocarbon product depends on the carbide structure. Mg₂C₃ yields propyne due to its C₃⁴⁻ unit, whereas CaC₂ produces acetylene (C₂²⁻) .

Magnesium in Catalysis

Magnesium oxide (MgO) acts as a heterogeneous base catalyst in multicomponent organic reactions, outperforming other bases in yield and selectivity .

Comparison of Carbanide/Carbanion Systems

Carbanions in Organometallic Chemistry

  • Grignard carbanions (CH₃⁻) : Stabilized by magnesium, enabling nucleophilic additions to carbonyl groups .
  • Free carbanions : Highly reactive and unstable without metal coordination (e.g., CH₃⁻ in solution).
  • Organolithium carbanions: More basic and reactive than Grignard reagents, suitable for deprotonation reactions .

Carbide Reactivity

Property Mg₂C₃ CaC₂
Hydrocarbon Product Propyne Acetylene
Industrial Use Limited Welding fuel
Structural Motif C₃⁴⁻ unit C₂²⁻ dimer

Comparison of Propane with Similar Hydrocarbons

Physical Properties

Hydrocarbon Boiling Point (°C) Density (g/cm³, liquid)
Methane -161.5 0.424
Ethane -88.6 0.546
Propane -42.1 0.493
Butane -0.5 0.579

Reactivity

  • Combustion : Propane releases more energy per mole (2220 kJ/mol) than methane (890 kJ/mol) but less than butane (2877 kJ/mol).
  • Halogenation : Propane undergoes free-radical substitution with Cl₂, slower than methane due to steric hindrance .

Biological Activity

Magnesium carbanide propane is a compound that has garnered attention in biological research due to its potential applications in various biochemical processes. This article discusses the biological activity of this compound, focusing on its role as a cofactor in enzymatic reactions, its effects on cellular processes, and relevant case studies.

Overview of Magnesium as a Biological Cofactor

Magnesium (Mg) is a crucial element in biological systems, primarily acting as a cofactor for numerous enzymes involved in metabolic pathways. Its role is essential for stabilizing structures such as ATP and facilitating phosphoryl transfer reactions, which are vital for energy metabolism and signaling within cells . The presence of magnesium ions can induce significant structural changes in enzymes, optimizing their catalytic activity. For instance, studies have shown that Mg²⁺ ions can cause conformational rearrangements in enzymes like adenylate kinase, enhancing their efficiency in catalyzing reactions .

Biological Activity of Carbanides

Carbanides, including those involving magnesium, have been studied for their biological activities, particularly in relation to their potential as therapeutic agents. Research indicates that carbanides can exhibit cytotoxic properties against various cancer cell lines. For example, certain derivatives have demonstrated moderate cytotoxic activity against liver and colon cancer cell lines . The mechanism of action often involves the inhibition of key enzymes or pathways essential for cancer cell survival.

Case Studies and Research Findings

  • Enzymatic Activation :
    • A study highlighted how magnesium acts as an essential cofactor that stabilizes the transition state of substrates during enzymatic reactions. This was evidenced by structural biology methods that revealed how Mg²⁺ ions facilitate optimal alignment of substrates for efficient catalysis .
  • Inflammatory Response Modulation :
    • Research has shown that magnesium sulfate can modulate inflammatory responses by inhibiting nuclear transcription factor-κB (NF-κB) activation. This effect was observed in human umbilical vein endothelial cells exposed to inflammatory stimuli, suggesting a protective role against inflammation .
  • Oxidative Stress Protection :
    • In animal models, magnesium supplementation has been associated with reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α during conditions of oxidative stress. This protective effect underscores the potential therapeutic applications of magnesium in managing inflammatory diseases .

Data Tables

Study Compound Biological Activity Cell Line/Model Key Findings
Mg²⁺Enzymatic activationAdenylate kinaseInduces conformational changes for optimal catalysis
MgSO₄Anti-inflammatoryHuman endothelialInhibits NF-κB activation under inflammatory conditions
CarbanideCytotoxicityWRL-68, Caco2Moderate cytotoxic activity with IC₅₀ = 86 μM

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